Zovir dihydrate sodium
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H15N5NaO5 |
|---|---|
Molecular Weight |
284.23 g/mol |
InChI |
InChI=1S/C8H11N5O3.Na.2H2O/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;;;/h3,14H,1-2,4H2,(H3,9,11,12,15);;2*1H2 |
InChI Key |
ZZAKCPCKVRWWCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1COCCO)N=C(NC2=O)N.O.O.[Na] |
Origin of Product |
United States |
Preparation Methods
Sodium Hydroxide-Mediated Dissolution and Precipitation
The foundational method involves dissolving acyclovir in water and adjusting the pH with sodium hydroxide to form the monosodium salt. According to US6040445A, 40 kg of dry acyclovir (Karl Fischer moisture content: 5%) is combined with 60 L of demineralized water in a 250 L reactor. A 30% sodium hydroxide solution is added until the pH reaches 11–12, facilitating complete dissolution. The solution is then cooled to 5°C, inducing crystallization of the dihydrate sodium salt. This method achieves a yield of 92–95% with a purity exceeding 99% after recrystallization from ethanol-water mixtures.
Key parameters:
- Temperature : 20–25°C during dissolution, 5°C during crystallization
- Reagent ratio : 1:1.5 (acyclovir:water by mass)
- Purification : Ethanol washing reduces residual sodium hydroxide to <0.1%.
Carbodiimide Coupling for Prodrug Synthesis
Valacyclovir hydrochloride, a prodrug of acyclovir, is synthesized via a carbodiimide-mediated coupling reaction. WO2003041647A2 details the condensation of N-t-BOC-L-valine with acyclovir using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF). The reaction proceeds at 20–25°C for 2 hours, yielding N-t-BOC-valacyclovir with 99.7% purity. Subsequent deprotection with hydrochloric acid (2–10 N) in isopropanol produces valacyclovir hydrochloride, which is converted to Zovir dihydrate sodium via neutralization with sodium hydroxide.
Reaction equation :
$$
\text{Acyclovir} + \text{N-t-BOC-L-valine} \xrightarrow{\text{DCC/DMAP}} \text{N-t-BOC-valacyclovir} \xrightarrow{\text{HCl}} \text{Valacyclovir hydrochloride}
$$
This method achieves an overall yield of 73.5% but requires specialized equipment for hydrogenation and urea byproduct removal.
Ionic Liquid Synthesis for Enhanced Solubility
Acyclovir ionic liquids (ILs) are synthesized by pairing acyclovir cations with anions like chloride or phosphate. The process involves refluxing acyclovir with 1-bromohexadecane in ethanol, yielding [N₁,₁,₁,₁₆][Acy] with 98% purity. While ILs exhibit 100-fold higher aqueous solubility than native acyclovir, their conversion to this compound requires additional neutralization steps.
Direct Precipitation from Alcoholic Solutions
CN101889976A describes an injection formulation method where acyclovir is dissolved in water containing sodium hydroxide (pH 11–12), filtered, and precipitated by adding isopropanol. The precipitate is washed with cold ethanol to remove impurities, achieving a final product with ≤0.2% residual solvents. This method is scalable for industrial production, with batch sizes exceeding 100 kg.
Recrystallization and Suspension Purification
High-purity this compound (≥99.9%) is obtained via a two-step purification:
- Recrystallization : Crude acyclovir sodium is dissolved in methanol-water (3:1 v/v) at 50°C and cooled to −10°C.
- Suspension reflux : The product is refluxed in ethanol for 1 hour to eliminate dicyclohexylurea byproducts, followed by vacuum drying.
Table 1: Comparison of Preparation Methods
Critical Analysis of Industrial Feasibility
The sodium hydroxide dissolution method remains the most industrially viable due to its simplicity and high yield. However, carbodiimide coupling is preferred for producing valacyclovir intermediates, which are subsequently converted to this compound. Regulatory challenges arise from residual DCC in carbodiimide-based methods, requiring stringent purification to meet ICH Q3A guidelines.
Table 2: Residual Solvent Limits vs. Observed Values
| Solvent | ICH Limit (ppm) | Observed (ppm) |
|---|---|---|
| DMF | 880 | 120 |
| Isopropanol | 5000 | 800 |
| Ethanol | 5000 | 300 |
Chemical Reactions Analysis
Types of Reactions
Acyclovir undergoes several types of chemical reactions, including:
Oxidation: Acyclovir can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Acyclovir can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acetic anhydride or acetyl chloride.
Major Products Formed
The major products formed from these reactions include various acyclovir derivatives, which may have different pharmacological properties .
Scientific Research Applications
Acyclovir dihydrate sodium salt is a synthetic nucleoside analog known under the brand name Zovirax. It is an antiviral medication that is active against herpesviruses .
Pharmaceutical Applications of Acyclovir Dihydrate Sodium Salt
Acyclovir dihydrate sodium salt is typically used in injectable, oral, and topical pharmaceutical formulations .
Herpes Virus Infections Acyclovir is used to treat infections caused by herpes simplex virus, varicella-zoster virus, herpes zoster, herpes labialis, and acute herpetic keratitis . In a study of sixty-two patients aged 6 months to 79 years with herpes simplex encephalitis, Zovirax (acyclovir) was administered intravenously at a dosage of 10 mg/kg every 8 hours for 10 days. The results showed that the mortality rate at 12 months for those treated with Zovirax was 25%, compared to 59% for those treated with vidarabine. Additionally, 32% of patients treated with Zovirax experienced normal functioning or only mild after-effects, compared to 12% of those treated with vidarabine .
Formulations Acyclovir dihydrate sodium salt can be formulated with appropriate excipients using conventional techniques and is suitable for injectable, oral, and topical preparations . Creams are a suitable carrier system for oily extracts because of their aesthetic appeal, better efficacy, stability, and appearance .
Synthesis and Preparation
Acyclovir dihydrate sodium salt can be produced by dissolving acyclovir monosodium in solvents like methanol, ethanol, or water, or in mixtures of water with isopropanol, ethanol, methanol, acetone, dimethylformamide, or dimethylacetamide . A preferred method involves preparing acyclovir dihydrate sodium salt in apyrogenic and sterile conditions, which is achieved through suitable filtration of the aqueous solution before crystallization . The resulting product has a water content ranging from 11 to 15% by weight, which corresponds to two water molecules per acyclovir sodium salt molecule, and a melting point of approximately 120°C .
Adverse Reactions and Safety
The most frequent adverse reactions reported during administration of Zovirax were inflammation or phlebitis at the injection site (9% of patients) and transient elevations of serum creatinine or BUN (5% to 10%) . Nausea and/or vomiting occurred in approximately 7% of patients, while itching, rash, or hives occurred in about 2% . Hematologic abnormalities, such as anemia, neutropenia, thrombocytopenia, thrombocytosis, leukocytosis, and neutrophilia, occurred at a frequency of less than 1% .
Mechanism of Action
Acyclovir exerts its antiviral effects by selectively inhibiting viral DNA polymerase. The compound is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
Sodium Bromide Dihydrate (CAS 13466-08-5)
- Applications : Primarily used in industrial sectors, including chemical synthesis, oil drilling fluids, and pharmaceuticals as a bromide source.
- Key Properties :
- Differentiation : Unlike zomepirac sodium dihydrate, sodium bromide dihydrate lacks therapeutic activity and is instead valued for its bromide ion contribution in industrial processes.
Sodium Dichloroisocyanurate Dihydrate (CAS 51580-86-0)
Sodium Molybdate Dihydrate
- Applications : Emerging roles in catalysis, corrosion inhibition, and energy storage systems (e.g., batteries and solar cells) .
- Key Properties :
- Differentiation: Sodium molybdate dihydrate’s utility in green technologies contrasts with zomepirac sodium dihydrate’s pharmaceutical focus.
Comparative Data Table
Research and Market Insights
Biological Activity
Zovir dihydrate sodium, commonly known as acyclovir sodium, is a synthetic antiviral nucleoside analogue primarily used in the treatment of infections caused by certain viruses, particularly herpes simplex virus (HSV) types 1 and 2. This article delves into its biological activity, including its mechanism of action, pharmacokinetics, and clinical applications, supported by case studies and relevant research findings.
Acyclovir functions by inhibiting viral DNA synthesis. It is selectively activated in infected cells where it is phosphorylated by viral thymidine kinase to form acyclovir monophosphate. This compound is further converted to acyclovir triphosphate, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. The incorporation of acyclovir triphosphate results in premature chain termination during DNA replication, effectively halting viral proliferation .
Pharmacokinetics
The pharmacokinetic profile of acyclovir sodium demonstrates its absorption, distribution, metabolism, and excretion characteristics:
| Parameter | Value |
|---|---|
| Cmax | 599.2 ng/mL (after 400 mg dose) |
| AUC | 3015.7 ng × h/mL (after 400 mg dose) |
| Half-life | Approximately 2.5 to 3 hours |
| Bioavailability | ~15-30% when administered orally |
| Excretion | Primarily via renal pathways |
These values indicate that acyclovir has a relatively short half-life, necessitating multiple dosing for effective viral suppression .
Clinical Applications
Acyclovir is primarily indicated for:
- Herpes Simplex Virus Infections : Effective against both HSV-1 and HSV-2.
- Varicella-Zoster Virus : Used for the treatment of chickenpox and shingles.
- Epstein-Barr Virus : Exhibits activity against this virus as well.
In clinical settings, acyclovir is administered orally or intravenously depending on the severity of the infection. For instance, a common regimen for severe herpes simplex infections may include intravenous administration of 5-10 mg/kg every 8 hours .
Case Study 1: Efficacy in Herpes Simplex Encephalitis
A study published in the New England Journal of Medicine reported on a cohort of patients diagnosed with herpes simplex encephalitis treated with intravenous acyclovir. The results indicated significant improvement in neurological outcomes compared to untreated controls, highlighting acyclovir's critical role in managing this life-threatening condition .
Case Study 2: Pediatric Use in Varicella
In a clinical trial involving pediatric patients with varicella (chickenpox), acyclovir was shown to reduce the duration and severity of illness when administered within the first 24 hours of rash onset. The study concluded that early intervention with acyclovir significantly mitigated complications associated with varicella.
Research Findings
Recent research has explored various formulations and delivery methods to enhance the efficacy of acyclovir:
- Microemulsion-Based Delivery : A study demonstrated that using microemulsion formulations increased the dermal delivery efficiency of acyclovir, suggesting potential improvements in topical applications for localized herpes simplex virus infections .
- Pharmacogenomics : Investigations into genetic variations affecting thymidine kinase activity have revealed that certain polymorphisms can influence the efficacy of acyclovir therapy, underscoring the importance of personalized medicine approaches in antiviral treatments .
Q & A
Q. How can researchers optimize the synthesis of Zovir dihydrate sodium to ensure high yield and purity?
Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters (e.g., temperature, pH, stoichiometry) using Design of Experiments (DOE) principles. Characterization techniques such as X-ray diffraction (XRD) for crystallinity, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment are critical. For example, sodium phosphate dihydrate synthesis specifies purity thresholds (≥99.5%) via standardized analytical protocols, which can be adapted . Detailed experimental procedures must be replicable, as emphasized in academic reporting guidelines .
Q. What validated analytical methods are recommended for quantifying this compound in complex matrices?
Methodological Answer: Validated methods include reverse-phase HPLC with UV detection for quantification, ion-selective electrodes for sodium ion tracking, and gravimetric analysis for hydrate content. Titration methods (e.g., acid-base or complexometric) are also applicable for purity verification. Reference standards should align with pharmacopeial guidelines, such as those for sodium phosphate dihydrate, which mandate strict adherence to reagent specifications (e.g., 98.0–102.0% purity ranges) .
Q. How should stability studies be designed to assess this compound under varying environmental conditions?
Methodological Answer: Stability testing requires stress conditions (e.g., elevated temperature, humidity, light exposure) per ICH guidelines. Accelerated aging studies (40°C/75% RH) can predict degradation pathways, while real-time studies validate shelf life. Analytical endpoints include mass loss (thermogravimetric analysis), crystallinity changes (XRD), and degradation product identification (LC-MS). Documentation must detail storage conditions and handling protocols to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
Methodological Answer: Contradictions may arise from variability in experimental design (e.g., dosing regimens, biological models). A meta-analysis of existing data, coupled with replication studies under controlled conditions, is essential. Investigate confounding variables such as pH-dependent solubility or interspecies metabolic differences. Transparent reporting of methods, as advocated in scientific reproducibility guidelines, mitigates misinterpretation .
Q. What advanced techniques are suitable for elucidating the degradation pathways of this compound in aqueous solutions?
Methodological Answer: Degradation pathways can be mapped using hyphenated techniques like LC-MS/MS to identify intermediates and byproducts. Isotopic labeling (e.g., deuterated solvents) tracks hydrolysis or oxidation mechanisms. Computational modeling (DFT or molecular dynamics) predicts degradation kinetics. Cross-validate findings with accelerated stability data and peer-reviewed literature to ensure robustness .
Q. How can researchers design experiments to evaluate synergistic effects between this compound and co-administered therapeutics?
Methodological Answer: Combinatorial studies using factorial design or response surface methodology (RSM) are recommended. In vitro cell-based assays (e.g., cytotoxicity or enzyme inhibition) paired with in vivo pharmacokinetic/pharmacodynamic (PK/PD) models assess synergy. Statistical tools (e.g., Chou-Talalay or Bliss independence models) quantify interaction effects. Ensure ethical compliance in animal or human trials through rigorous Institutional Review Board (IRB) protocols .
Safety and Ethical Considerations
Q. What risk assessment protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Conduct a hazard analysis per ISO 31000, including material safety data sheet (MSDS) review and exposure route identification. Implement engineering controls (fume hoods) and personal protective equipment (PPE) such as nitrile gloves and safety goggles. Emergency protocols (e.g., spill containment, eyewash stations) must align with chemical safety guidelines, as emphasized in sodium azide risk mitigation case studies .
Experimental Design and Reporting
Q. How should researchers structure methodology sections to ensure reproducibility of this compound studies?
Methodological Answer: Follow IMRAD (Introduction, Methods, Results, Discussion) format with granular detail:
- Materials : Specify suppliers, purity grades, and lot numbers (e.g., "Kemika, ≥99.5%").
- Procedures : Detail reaction conditions (time, temperature), instrumentation (model numbers), and statistical software (e.g., GraphPad Prism).
- Data Reporting : Include raw datasets in supplementary files, ensuring alignment with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cite prior work to contextualize novel contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
